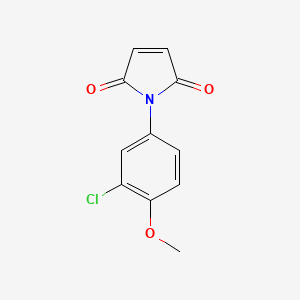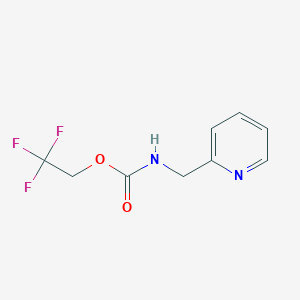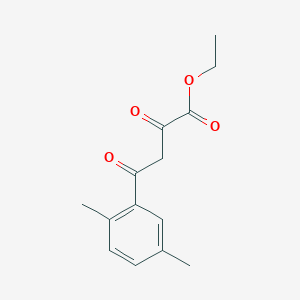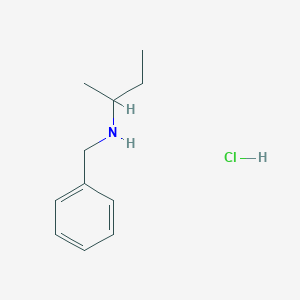
3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one, also known as 1,2-dihydroisoquinolin-3-yl pyrrolidine, is a heterocyclic organic compound that belongs to the isoquinoline family. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of various enzymes and receptors, which could explain its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been shown to bind to certain proteins and nucleic acids, which may help explain its potential therapeutic applications.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been found to possess neuroprotective, anti-apoptotic, and anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one in laboratory experiments has several advantages and limitations. On the one hand, this compound is relatively easy to synthesize, has a wide range of biological activities, and can be used as a starting material for the synthesis of other compounds with potential therapeutic applications. On the other hand, this compound is not widely available and is relatively expensive, which could limit its use in laboratory experiments.
Orientations Futures
The potential future directions of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one include further research into its mechanism of action, its potential therapeutic applications, and its use in the synthesis of other biologically active compounds. Additionally, research into the use of this compound in combination with other compounds could be useful in the development of novel therapeutic agents. Finally, further research into the safety and toxicity of this compound could help determine its potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one can be achieved through several different methods. The most common method is the condensation reaction of pyrrolidine and isoquinoline. This reaction involves the formation of a ketimine intermediate, which is then hydrolyzed to form the desired product. Other methods include the use of the Suzuki-Miyaura coupling reaction, the Mannich reaction, and the Biginelli reaction.
Propriétés
IUPAC Name |
3-pyrrolidin-1-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-6-2-1-5-10(11)9-12(14-13)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHVWKFNYLLGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278468 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18630-99-4 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18630-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)


![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)




![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)